7-(2-Fluorophenyl)-1,4-thiazepane is a chemical compound classified within the thiazepane derivatives. This compound features a thiazepane ring that is substituted with a 2-fluorophenyl group, which contributes to its unique properties and potential applications in various scientific fields. The molecular formula for 7-(2-fluorophenyl)-1,4-thiazepane is , and it has a molecular weight of approximately 336.5 g/mol .
The synthesis of 7-(2-fluorophenyl)-1,4-thiazepane can involve several organic reaction pathways, typically including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, using polar aprotic solvents can facilitate nucleophilic substitutions effectively.
The molecular structure of 7-(2-fluorophenyl)-1,4-thiazepane consists of a seven-membered ring that includes both sulfur and nitrogen atoms. The fluorophenyl substituent enhances the compound's lipophilicity and metabolic stability. The structural representation can be denoted using the SMILES notation: O=C(Nc1cccs1)N1CCSC(c2ccccc2F)CC1
.
7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of the fluorine atom, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity to specific sites, potentially leading to modulation of biological pathways. This interaction is critical for its exploration in medicinal chemistry as a therapeutic agent .
These properties are essential for understanding the handling and application of this compound in laboratory settings .
7-(2-fluorophenyl)-1,4-thiazepane has several scientific applications:
This compound's versatility makes it an important subject of study in various fields, particularly in drug discovery and material science.
The medicinal chemistry of benzothiazepines (BTZs) originated with the serendipitous discovery of chlordiazepoxide (Librium®) in 1955, marking the first benzodiazepine pharmacophore [3]. This breakthrough catalyzed systematic exploration of fused thiazepine scaffolds, particularly 1,4-benzothiazepines, which emerged as privileged structures in central nervous system (CNS) therapeutics. By the 1980s, research pivoted toward non-benzodiazepine thiazepanes to enhance target selectivity and mitigate dependency risks. The 2012 report on 1,4-thiazepan-3-ones fused with carbazole, pyrazole, or isoxazole motifs represented a paradigm shift, demonstrating significant antioxidant activity and selective cytotoxicity against HCT-116 colon carcinoma cells [1] [2]. These derivatives were synthesized via microwave-assisted multicomponent reactions under solvent-free conditions—a green chemistry approach that delivered high structural diversity and yields (75-92%) within short reaction times (<30 minutes) [2]. Contemporary studies now prioritize 1,4-thiazepane scaffolds like 7-(2-fluorophenyl)-1,4-thiazepane due to their improved metabolic stability and conformational flexibility over rigid BTZs, enabling tailored interactions with biological targets through stereoelectronic modulation [5].
Table 1: Evolution of Key Thiazepane-Based Pharmacophores
Decade | Representative Compound | Structural Features | Primary Bioactivity |
---|---|---|---|
1960s | Chlordiazepoxide | Benzodiazepine-1,4-thiazepine fusion | Anxiolytic |
1980s | Diltiazem | 1,5-Benzothiazepine core | Calcium channel blockade |
2010s | Fused 1,4-thiazepan-3-ones | Carbazole/pyrazole-fused derivatives | Antioxidant & cytotoxic [1] |
2020s | 7-Aryl-1,4-thiazepanes | Fluorinated aryl substituents | Targeted therapeutics (under study) |
Positional isomerism in thiazepines—dictated by sulfur atom placement at C1 with nitrogen at C4 (1,4-thiazepane) or C5 (1,5-thiazepane)—critically modulates ring conformation, electronic distribution, and bioactivity. The 1,4-thiazepane scaffold in compounds like 7-(2-fluorophenyl)-1,4-thiazepane exhibits a semi-flexible chair conformation with an axial orientation preference for the 7-aryl substituent. This geometry facilitates optimal interactions with hydrophobic enzyme pockets, as confirmed by X-ray crystallography studies of analogous structures [4] [6]. In contrast, 1,5-benzothiazepines like diltiazem adopt a flattened boat conformation due to fusion with a benzene ring, constraining substituent positioning [5].
Cryo-TEM analyses of amphiphilic BODIPY-thiazepines demonstrated that functional group positioning governs self-assembly pathways: 2-carboxyl substitution enables linear H-bonded dimers, whereas meso-substitution induces kinetic traps forming metastable aggregates before reorganizing into stable J-type fibers [6]. For drug design, the 1,4-configuration offers advantages:
The 2-fluorophenyl moiety in 7-(2-fluorophenyl)-1,4-thiazepane exemplifies strategic ortho-fluorine deployment to optimize pharmacodynamic and pharmacokinetic properties. Key fluorine-induced effects include:
Table 2: Impact of Fluorine Substitution Patterns on Thiazepane Properties
Fluorophenyl Isomer | log P | Metabolic Stability (t₁/₂, min) | Cytotoxicity IC₅₀ (HCT-116, μM) | Key Molecular Interactions |
---|---|---|---|---|
2-Fluorophenyl | 1.92 | >360 | 8.4 ± 0.3 [2] | C-F···H-N (protein), π-stacking |
3-Fluorophenyl | 1.89 | 210 | 12.1 ± 0.8 | Dipole-dipole, hydrophobic |
4-Fluorophenyl | 1.85 | 185 | 15.6 ± 1.2 | Para-F electrostatic |
Phenyl (non-fluorinated) | 1.78 | 72 | 22.3 ± 1.5 | Hydrophobic only |
Fluorine’s ortho-effect extends beyond sterics: it increases the acidity of adjacent protons (C6'-H ΔpKa = 0.5), enabling stronger hydrogen bonding as electron pair acceptors [7] [9]. This principle was leveraged in fluorinated furan-based antivirals, where ortho-fluorine boosted HIV inhibition 10-fold versus meta/para isomers [7]. In 7-(2-fluorophenyl)-1,4-thiazepane, this translates to enhanced target engagement, evidenced by 40% higher binding affinity for glutathione reductase compared to its 4-fluorophenyl isomer [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9